molecular formula C19H22ClNO6 B6013062 {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate

{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate

Cat. No. B6013062
M. Wt: 395.8 g/mol
InChI Key: ZWVPYURMARVCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate, also known as CNO, is a chemical compound that is widely used in scientific research. CNO is a synthetic ligand that has been developed to activate the designer receptors exclusively activated by designer drugs (DREADDs) system, which allows for the selective manipulation of neuronal activity in vivo.

Mechanism of Action

{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate acts by binding to DREADDs, which are G protein-coupled receptors that have been engineered to respond selectively to {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate. Upon binding, {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate induces a conformational change in the receptor, leading to the activation of downstream signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate has also been shown to have effects on behavior, including the modulation of anxiety, fear, and social behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate in lab experiments is its selectivity for DREADDs, which allows for the precise manipulation of specific neural circuits. However, one limitation of using {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate is its potential for off-target effects, which can lead to unintended modulation of neuronal activity.

Future Directions

There are many potential future directions for the use of {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate in scientific research. One area of interest is the development of new DREADDs that can be selectively activated by {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate analogs with improved pharmacokinetic properties. Another area of interest is the use of {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate in combination with other techniques, such as optogenetics, to enable more precise and complex manipulations of neuronal activity. Additionally, the use of {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate in animal models of neurological disorders may provide new insights into the underlying mechanisms of these disorders and lead to the development of new treatments.

Synthesis Methods

The synthesis of {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate involves several steps, including the reaction of 4-chloro-1-naphthol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting intermediate with tetrahydro-2-furanylmethylamine. The final product is obtained by reaction with oxalic acid.

Scientific Research Applications

{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate has been widely used in scientific research to study the function of specific neural circuits and to investigate the underlying mechanisms of various neurological disorders. {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate has been shown to activate DREADDs, which are genetically engineered receptors that can be selectively activated by {2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate, leading to the modulation of neuronal activity in vivo.

properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.C2H2O4/c18-16-7-8-17(15-6-2-1-5-14(15)16)21-11-9-19-12-13-4-3-10-20-13;3-1(4)2(5)6/h1-2,5-8,13,19H,3-4,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPYURMARVCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloronaphthalen-1-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;oxalic acid

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